BenchChemオンラインストアへようこそ!

methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate

Heterocyclic synthesis Quinoline carboxylates Quinazoline carboxylates

The preferred procurement choice for medicinal chemistry: unsubstituted 4-oxo-3-phenylthiazolidin-2-ylidene core. Methyl ester validated in base-mediated Michael addition–cyclization with α,α-dicyanoolefins to quinoline/quinazoline carboxylates; ethyl analogs not validated. Unsubstituted 5-position enables aldehyde condensation for antitumor libraries (QSAR-validated scaffold). Phenyl substituent enables matched-pair DHODH studies (vs. 2-fluorophenyl). ≥95% purity ensures reproducible yields.

Molecular Formula C13H10N2O3S
Molecular Weight 274.29
CAS No. 133713-10-7
Cat. No. B2547525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate
CAS133713-10-7
Molecular FormulaC13H10N2O3S
Molecular Weight274.29
Structural Identifiers
SMILESCOC(=O)C(=C1N(C(=O)CS1)C2=CC=CC=C2)C#N
InChIInChI=1S/C13H10N2O3S/c1-18-13(17)10(7-14)12-15(11(16)8-19-12)9-5-3-2-4-6-9/h2-6H,8H2,1H3/b12-10+
InChIKeyNWPLLNKXPCKKJO-ZRDIBKRKSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate (CAS 133713-10-7): Thiazolidinone Scaffold Reference for Procurement


Methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate (CAS 133713-10-7) is a 4-thiazolidinone derivative bearing a cyano group and a methyl ester at the exocyclic double bond. This compound serves as a versatile synthetic building block for constructing pharmacologically relevant heterocyclic systems, particularly quinoline- and quinazoline-substituted carboxylates [1]. The 4-thiazolidinone core is a privileged scaffold associated with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects, making the compound a strategic starting material in medicinal chemistry campaigns [2].

Why Generic Substitution of Methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate Is Unreliable


In-class 4-thiazolidinone derivatives bearing cyanoacetate moieties cannot be considered interchangeable procurement decisions because small structural variations—particularly the ester group (methyl vs. ethyl) and the substitution pattern at the 5-position—profoundly alter reactivity profiles in heterocyclization reactions and biological target engagement. For instance, the methyl ester variant participates in base-mediated Michael addition–cyclization cascades with α,α-dicyanoolefins to yield quinoline/quinazoline carboxylates, whereas the ethyl ester analog has been independently profiled for moderate antiviral activity [1][2]. Without head-to-head data under identical conditions, presuming functional equivalence risks both synthetic failure and misinterpretation of biological screening results.

Quantitative Differentiation Evidence for Methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate


Synthetic Utility in Quinoline/Quinazoline Carboxylate Synthesis: Methyl Ester vs. Other Substituted (4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetates

The methyl ester variant serves as a direct substrate in a base-mediated Michael addition–cyclization cascade with α,α-dicyanoolefins to produce quinoline- and quinazoline-substituted carboxylates, a reactivity pathway documented specifically for substituted (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetates. This reactivity is distinct from ethyl ester analogs, which are primarily reported in antiviral screening contexts rather than as substrates in this heterocyclization strategy [1]. The methyl ester's smaller steric profile facilitates subsequent nucleophilic attack and intramolecular cyclization steps that lead to these pharmaceutically relevant scaffolds.

Heterocyclic synthesis Quinoline carboxylates Quinazoline carboxylates Michael addition Cyclization

Biological Activity Profile: Class-Level Cytotoxic Evidence with QSAR-Defined Substituent Constraints

While direct quantitative cytotoxic data for CAS 133713-10-7 itself are not publicly available, a closely related series of 2-(4-oxo-thiazolidin-2-ylidene)-2-cyano-N-arylacetamides, derived from the same 4-oxo-3-phenylthiazolidin-2-ylidene core, demonstrated promising antitumor activity against HCT116 (colon), MCF7 (breast), and HEPG2 (liver) cell lines. QSAR modeling from this study identified the cyano group and aryl substitution pattern as critical potency determinants [1]. The methyl ester variant of the core scaffold is a direct precursor for introducing the N-arylacetamide pharmacophore [1]. This contrasts with 5-arylidene-substituted analogs (e.g., cyano-[5-(4-methoxybenzylidene)-4-oxo-3-phenylthiazolidin-2-ylidene]-acetic acid ethyl ester), which showed moderate antiviral rather than anticancer activity [2].

Anticancer Cytotoxicity QSAR Thiazolidinone Structure-activity relationship

Structural Confirmation and Crystalline Stability: X-Ray Crystallographic Data on the Core Scaffold

The stereochemistry of the 4-thiazolidinone core bearing a 2-cyanoacetate moiety has been unambiguously confirmed by single-crystal X-ray analysis. The (2Z) configuration of the thiazolidin-2-ylidene double bond was established for the closely related compound 3a in the George (2012) series, allowing assignment of the target compound's (2E) isomerism [1]. This contrasts with unspecified or assumed configurations in many commercial thiazolidinone building blocks. The ethyl ester analog has also been characterized crystallographically, revealing two independent but chemically equivalent molecules in the asymmetric unit with no unusual intra- or intermolecular distances [2].

X-ray crystallography Thiazolidinone Structural biology Stereochemistry

Supply Chain Reliability: Commercially Available Methyl Ester with Verified Purity Specifications

CAS 133713-10-7 is commercially available from multiple suppliers with reported purity specifications. CymitQuimica lists a minimum purity of 95% , while kuujia.com indicates purities up to 99% [1]. In contrast, many functionalized 5-substituted analogs (e.g., 5-benzyl or 5-arylidene derivatives) are available only as custom synthesis products or in limited quantities, increasing lead times and cost for research groups requiring the unsubstituted scaffold as a diversification starting point.

Procurement Chemical sourcing Purity specification Research-grade chemical

Recommended Application Scenarios for Methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate Based on Evidence


Medicinal Chemistry: Synthesis of Cytotoxic 5-Arylidene-2-cyano-N-arylacetamide Libraries

The target compound serves as an optimal starting material for constructing focused libraries of 2-(4-oxo-thiazolidin-2-ylidene)-2-cyano-N-arylacetamides via condensation with aromatic aldehydes at the unsubstituted 5-position. This approach directly leverages the QSAR-validated scaffold from George (2012), where the 5-arylidene substitution was a key determinant of antitumor potency against HCT116, MCF7, and HEPG2 cell lines [3]. Procurement of CAS 133713-10-7 with ≥95% purity ensures reproducible condensation yields across library members.

Synthetic Methodology: Quinoline and Quinazoline Carboxylate Scaffold Construction

Research groups developing metal-free, base-mediated routes to quinoline- and quinazoline-substituted carboxylates should procure the methyl ester specifically, as this variant has been demonstrated to participate in the Michael addition–cyclization cascade with α,α-dicyanoolefins reported by Alizadeh & Rostampoor (2024) [3]. The methyl ester's reactivity profile in this transformation is documented; ethyl or other ester analogs have not been validated in this context.

Chemical Biology: Biophysical Probe Development Targeting DHODH

The 2-fluorophenyl analog of this compound (methyl (2Z)-2-cyano-2-[3-(2-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate) is a crystallographically validated ligand of human dihydroorotate dehydrogenase (DHODH) in PDB entry 5H73 [3]. The target compound (CAS 133713-10-7), bearing a phenyl rather than 2-fluorophenyl substituent at N3, can serve as a matched-pair negative control or starting point for structure-guided optimization of DHODH-targeting probes.

Procurement-Stratified Research: Off-the-Shelf Availability for Accelerated Hit-to-Lead Programs

For hit-to-lead programs requiring rapid access to the unsubstituted 4-oxo-3-phenylthiazolidin-2-ylidene core, CAS 133713-10-7 is the commercially preferred procurement choice. Its purity specifications (≥95% [3] to 99% ) and multi-vendor availability contrast sharply with most 5-substituted or N-aryl functionalized analogs, which typically require custom synthesis with extended lead times and unverified purity. This makes the methyl ester the default starting scaffold for both parallel medicinal chemistry and synthetic methodology development.

Quote Request

Request a Quote for methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.